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Compound of Interest

5-Bromo-N-methoxy-N, 3-
Compound Name:

dimethylpicolinamide
CAS No.: 1224604-14-1

Cat. No.: B577815

Get Quote

Executive Summary & Molecule Profile[1]

5-Bromo-N-methoxy-N,3-dimethylpicolinamide acts as a "linchpin” intermediate, offering
orthogonal reactivity at the C2 and C5 positions. Its structural design incorporates a Weinreb
amide at C2 for controlled acyl substitution and a Bromide at C5 for cross-coupling, while the
C3-Methyl group provides critical steric bulk often required for atropisomer control or metabolic
stability in drug candidates.

Chemical Profile
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Feature Specification

) 5-Bromo-N-methoxy-N,3-dimethylpyridine-2-
Systematic Name _
carboxamide

Core Scaffold 3,5-Disubstituted Pyridine

C2-Weinreb Amide: Enables selective
Key Functionality A ketone/aldehyde synthesis without over-
addition.[1][2][3]

) ) C5-Bromide: High-reactivity handle for Suzuki,
Key Functionality B o ]
Buchwald, or Negishi couplings.

C3-Methyl: Ortho-substituent that restricts
Key Functionality C amide rotation and blocks metabolic oxidation at
C3.

Derived from 5-Bromo-3-methylpicolinic acid
(CAS 886365-43-1)

Precursor CAS

Strategic Synthetic Workflows

The utility of Intermediate 5-Br-W lies in its ability to serve as a divergent point in synthesis.
The C3-methyl group introduces an "Ortho-Effect,” which stabilizes the tetrahedral intermediate
during organometallic addition but also requires specific conditions for initial amide formation.

Workflow Visualization: Divergent Synthesis

The following diagram illustrates the two primary routes: Path A (Coupling-First), which
preserves the amide for late-stage diversification, and Path B (Acylation-First), for early
installation of the carbonyl core.
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Path A: . . .
Suzuki-Miyaura C5-Biaryl Amide R-MgBr or R-Li lTarget A:
(Pd-cat, Ar-B(OH)2) (Suzuki Product) 5-Biaryl-2-Ketone
1.S0CI2

2. MeNHOMe-HCI Intermediate 5-Br-W Path B:
(Weinreb Amide) R-MgBr
(THF, -78°C)

Precursor:

5-Bromo-3-methyl-
picolinic acid

Target B:
5-Amino-2-Ketone
(Buchwald Product)

5-Bromo-2-Ketone Pd-cat, Amine

(Acylation Product)

Click to download full resolution via product page

Figure 1: Divergent synthetic pathways. Path A is generally preferred to avoid side reactions
with the ketone moiety during palladium catalysis.

Detailed Experimental Protocols
Protocol A: Synthesis of Intermediate 5-Br-W

Rationale: The C3-methyl group creates steric hindrance. Standard EDC/HOBt couplings may
suffer from slow kinetics. The Acid Chloride method is recommended for scalability and yield.

Reagents:

5-Bromo-3-methylpicolinic acid (1.0 equiv)[4]

Thiony! Chloride (

) (5.0 equiv)

N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)

Triethylamine (

) (3.0 equiv)

Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:
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e Activation: Suspend 5-bromo-3-methylpicolinic acid in anhydrous DCM under

.Add
dropwise followed by a catalytic amount of DMF (2-3 drops).

o Reflux: Heat to reflux for 2 hours until the solution clarifies (formation of acid chloride).
o Concentration: Evaporate volatiles under reduced pressure. Azeotrope with toluene (

) to remove residual

o Amidation: Redissolve the crude acid chloride in DCM. Cool to 0°C.[5]
e Addition: Add N,O-dimethylhydroxylamine-HCI. Then, add

dropwise over 30 minutes. Note: Exothermic reaction.

e Workup: Warm to Room Temperature (RT) and stir for 4 hours. Quench with sat.
. Extract with DCM, dry over
, and concentrate.

« Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product is typically a
viscous oil or low-melting solid.

Protocol B: C5-Functionalization (Suzuki-Miyaura
Coupling)

Rationale: The Weinreb amide is stable under basic Suzuki conditions, allowing the installation
of biaryl systems before ketone formation.

Reagents:
 Intermediate 5-Br-W (1.0 equiv)

e Aryl Boronic Acid (
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) (1.2 equiv)
e (0.05 equiv)
e (2.0 equiv)
e Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

e Degassing: Combine Intermediate 5-Br-W, boronic acid, and base in the solvent mixture.
Sparge with Argon for 10 minutes.

o Catalyst: Add Pd catalyst. Seal the vessel.

o Reaction: Heat to 90°C for 4-12 hours. Monitor by LC-MS. Expectation: The C3-methyl may
slow the reaction slightly due to electronic effects, but the C5 position is sufficiently distal to
react efficiently.

« |solation: Dilute with EtOAc, wash with water/brine. Purify via column chromatography.[6]

Protocol C: Ketone Synthesis (Grignard Addition)

Rationale: The "Weinreb Chelation Model" prevents over-addition.[5][7][8] However, the C3-
methyl group provides steric bulk that stabilizes the tetrahedral intermediate (

-Int) even further, requiring slightly higher temperatures (0°C vs -78°C) for some nucleophiles
to ensure conversion.

Reagents:
 Intermediate 5-Br-W (or C5-substituted analog) (1.0 equiv)
o Organomagnesium Reagent (

) (1.5-2.0 equiv)

e Solvent: Anhydrous THF or

Procedure:
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o Setup: Dissolve the amide in anhydrous THF under Argon. Cool to 0°C. Note: Cooling to
-78°C is standard, but 0°C is often necessary for this scaffold due to C3 steric hindrance.

» Addition: Add Grignard reagent dropwise.
e Monitoring: Stir at 0°C for 1 hour. If conversion is incomplete (TLC), warm to RT.
e Quench (Critical): Quench with saturated

or 5% HCI.

o Mechanism:[7] The stable metal-chelated intermediate breaks down only upon acidic
hydrolysis to release the ketone.

o Extraction: Extract with

, wash with brine, dry and concentrate.

Technical Insights & Troubleshooting
The "Ortho-Effect" of C3-Methyl

The C3-methyl group is not just a passive substituent; it exerts significant influence:

o Conformational Locking: It forces the amide carbonyl out of coplanarity with the pyridine ring
in the ground state, potentially increasing the energy barrier for nucleophilic attack.

o Chelation Stability: Once the nucleophile attacks, the C3-methyl "cages" the tetrahedral
intermediate, making it exceptionally resistant to collapse until quench. This virtually
eliminates the formation of tertiary alcohol byproducts.

Troubleshooting Table
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Issue Probable Cause Solution

Switch from EDC coupling to
Low Yield in Amidation Steric hindrance at C2-COOH.  Acid Chloride route (Protocol
A).

Increase temperature from
) ) Stable ground state
Incomplete Grignard Reaction ) -78°C to 0°C or RT; use 2.5
conformation. ) )
equiv of Grignard.

Use bidentate ligands (dppf,

Pd-Catalyst Poisoning Pyridine nitrogen coordination. Xantphos) or add base (

) to block N-coordination.
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Disclaimer: All protocols involve hazardous chemicals. Standard PPE and fume hood usage
are mandatory. The user assumes all liability for experimental execution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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